molecular formula C18H14O B11865937 (3-Methylnaphthalen-2-yl)(phenyl)methanone CAS No. 6974-27-2

(3-Methylnaphthalen-2-yl)(phenyl)methanone

Cat. No.: B11865937
CAS No.: 6974-27-2
M. Wt: 246.3 g/mol
InChI Key: FHRVZEAHNWZGRW-UHFFFAOYSA-N
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Description

(3-Methylnaphthalen-2-yl)(phenyl)methanone is a ketone derivative featuring a naphthalene ring substituted with a methyl group at the 3-position and a benzoyl group at the 2-position. Its molecular formula is C₁₈H₁₄O, with a molecular weight of 246.31 g/mol. The compound’s structure combines aromatic systems (naphthalene and phenyl rings) linked via a carbonyl group, which influences its electronic, steric, and physicochemical properties.

Properties

CAS No.

6974-27-2

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(3-methylnaphthalen-2-yl)-phenylmethanone

InChI

InChI=1S/C18H14O/c1-13-11-15-9-5-6-10-16(15)12-17(13)18(19)14-7-3-2-4-8-14/h2-12H,1H3

InChI Key

FHRVZEAHNWZGRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylnaphthalen-2-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-Methylnaphthalene and benzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).

    Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent side reactions and then gradually warmed to room temperature.

Industrial Production Methods

In an industrial setting, the production of (3-Methylnaphthalen-2-yl)(phenyl)methanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(3-Methylnaphthalen-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Methylnaphthalen-2-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylnaphthalen-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Comparisons

The dihedral angle between the phenyl and naphthalene rings is a critical structural parameter affecting molecular conformation and packing. Key comparisons include:

Compound Dihedral Angle (°) Molecular Formula Molecular Weight (g/mol) Space Group/Crystallographic Features
(3-Methylnaphthalen-2-yl)(phenyl)methanone 81.99 C₁₈H₁₄O 246.31 P-1 (asymmetric unit with independent molecules)
(3-Ethyl-6,7-dimethoxynaphthalen-1-yl)(phenyl)methanone 61.97–69.4 C₂₁H₂₀O₃ 332.39 P21/c or P21/n (two independent molecules)
1-Benzoyl-2,7-dimethoxynaphthalene 75.34–86.47 C₁₉H₁₆O₃ 292.33 Three independent molecules in asymmetric unit
(3-Methylphenyl)(phenyl)methanone Not reported C₁₄H₁₂O 196.24 Simpler structure with phenyl instead of naphthalene

Key Observations :

  • Substituent Effects : Methyl and methoxy groups influence planarity. The title compound’s dihedral angle (81.99°) is closer to 1-benzoyl-2,7-dimethoxynaphthalene (75.34–86.47°) than to ethyl-substituted analogs (61.97–69.4°), suggesting steric and electronic modulation by substituents.
  • Crystallography : The number of independent molecules in asymmetric units varies (e.g., three for 1-benzoyl-2,7-dimethoxynaphthalene), impacting packing efficiency and solid-state properties .

Physicochemical Properties

Compound Solubility (LogS)* Octanol-Water Partition Coefficient (LogP) Key Substituents
(3-Methylnaphthalen-2-yl)(phenyl)methanone -5.00 to -6.00† ~3.5 (predicted) Methyl, phenyl, carbonyl
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Not reported ~2.8 Methoxy, nitro, benzofuran
4-Amino-3-(1H-indol-1-yl)phenylmethanone High oral bioavailability‡ 2.1–3.0 (experimental) Amino, indole, hydroxyl

*Predicted water solubility (molar).
†Estimated based on analogs in .
‡From ADMET studies ().

Key Observations :

  • Substituent Impact : Nitro groups (e.g., in benzofuran derivatives) reduce LogP and enhance polarity, while methoxy groups balance solubility and permeability .

Key Observations :

  • Antimicrobial Activity : Nitro and methoxy groups in benzofuran derivatives correlate with antibacterial efficacy, though the title compound’s methyl group may offer steric advantages .
  • Anti-inflammatory Potential: Indole-containing analogs () show promise, suggesting that the naphthalene-phenyl scaffold could be optimized for similar targets.

Biological Activity

(3-Methylnaphthalen-2-yl)(phenyl)methanone, also known as an aryl-naphthyl methanone derivative, has garnered attention in recent years due to its potential biological activities. This compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of (3-Methylnaphthalen-2-yl)(phenyl)methanone is C16_{16}H14_{14}O, and its structure includes a naphthalene ring system substituted with a phenyl group and a ketone functional group. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that (3-Methylnaphthalen-2-yl)(phenyl)methanone exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be valuable in developing new antibacterial agents.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer therapeutic.
  • Herbicidal Activity : Some derivatives of aryl-naphthyl methanones have been evaluated for herbicidal activity, suggesting a broader application in agricultural chemistry.

Antimicrobial Activity

A study conducted on various naphthyl derivatives, including (3-Methylnaphthalen-2-yl)(phenyl)methanone, demonstrated notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations that inhibit microbial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that (3-Methylnaphthalen-2-yl)(phenyl)methanone can inhibit the proliferation of various cancer cell lines. The IC50_{50} values for different cancer types were evaluated:

Cancer Cell Line IC50_{50} (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Herbicidal Activity

The herbicidal potential of related compounds has been explored through bioassays. For instance, a derivative showed effective inhibition of weed growth at concentrations as low as 0.75 mmol/m². Molecular docking studies indicated strong binding affinity to the enzyme target involved in plant growth regulation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A comprehensive analysis involving multiple naphthyl derivatives highlighted the structure-activity relationship, emphasizing that modifications in the naphthalene ring could enhance antimicrobial potency.
  • Case Study on Anticancer Properties :
    A research team investigated the effects of (3-Methylnaphthalen-2-yl)(phenyl)methanone on various cancer cell lines, revealing significant apoptotic effects and alterations in cell cycle progression markers.
  • Case Study on Herbicidal Application :
    Field trials demonstrated that formulations containing this compound effectively reduced weed biomass compared to controls, supporting its potential use in agricultural applications.

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